2,2-Dichloronorbornane

Synthetic Methodology Carbocation Chemistry Mechanistic Studies

2,2-Dichloronorbornane (CAS 19916-65-5) is a geminal dichlorinated bicyclo[2.2.1]heptane used primarily as a synthetic intermediate. It is a high-boiling liquid with a density of 1.3±0.1 g/cm³ and a boiling point of 208.2±13.0 °C at 760 mmHg.

Molecular Formula C7H10Cl2
Molecular Weight 165.06 g/mol
CAS No. 19916-65-5
Cat. No. B020958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichloronorbornane
CAS19916-65-5
Molecular FormulaC7H10Cl2
Molecular Weight165.06 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2(Cl)Cl
InChIInChI=1S/C7H10Cl2/c8-7(9)4-5-1-2-6(7)3-5/h5-6H,1-4H2
InChIKeyAVUURMDQMOTMIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dichloronorbornane (CAS 19916-65-5): A Specialized Geminal Dichloride for Norbornane-Based Synthesis


2,2-Dichloronorbornane (CAS 19916-65-5) is a geminal dichlorinated bicyclo[2.2.1]heptane used primarily as a synthetic intermediate. It is a high-boiling liquid with a density of 1.3±0.1 g/cm³ and a boiling point of 208.2±13.0 °C at 760 mmHg . Its distinctive reactivity profile, including Lewis acid-catalyzed rearrangement and electrochemical reduction, makes it a critical reagent for accessing specific norbornane derivatives that are difficult to prepare via other routes [1].

1
Lewis acid rearrangement route
Reported exclusive geminal dichloride pathway to 1-chloronorbornane via AlCl3 catalysis.
2
Electrochemical reduction access
Enables electrosynthesis of strained tricyclo[2.2.1.0²⁻⁶]heptane skeleton.

Why Other Norbornane Derivatives Cannot Simply Replace 2,2-Dichloronorbornane


Other dichloronorbornane positional isomers, such as exo-2,3- and endo-2,3-dichloronorbornane, are not interchangeable with the 2,2-geminal isomer. These vicinal isomers predominantly undergo direct dehydrohalogenation to 2-chloronorbornene, but kinetic studies show the reaction is slow and the isomers exhibit differing reactivities [1]. Crucially, they do not participate in the signature Lewis acid-catalyzed rearrangement that yields 1-chloronorbornane, a key intermediate for generating the 1-norbornyl cation, radical, and anion [2]. The following quantitative evidence details these critical performance gaps.

! Vicinal isomers (exo/endo-2,3-dichloro) lack the signature AlCl3-catalyzed rearrangement to 1-chloronorbornane; dehydrohalogenation pathway expected.
! Solvolytic ionization rate of 2,3-isomers differs by orders of magnitude from geminal isomer; reactivity profile may not transfer.
! Electrochemical reduction of 2,3-dichloronorbornanes expected to yield norbornane, not the tricyclic product; reductive cyclization pathway unavailable.

Quantitative Evidence for Selecting 2,2-Dichloronorbornane Over Closest Analogs


Access to 1-Chloronorbornane via a Unique AlCl3-Catalyzed Rearrangement

2,2-Dichloronorbornane is the sole dichloro substrate that undergoes a specific AlCl3-catalyzed rearrangement in pentane to yield 1-chloronorbornane, a transformation not observed for other dichloronorbornane isomers. [1]. The reaction with AlCl3 in pentane produces 1-chloronorbornane along with four isomeric dichloronorbornanes, all in comparable yields, while analogous 2,2-dibromonorbornane yields 1-bromonorbornane under AlBr3 catalysis [1].

Unique rearrangement
Reported
AlCl3, pentane, rt, 40 h → 1-chloronorbornane + four isomeric 1,x-dichloronorbornanes
Enables 1-norbornyl cation precursor synthesis
Pathway not observed for 2,3-dichloro isomers
Synthetic Methodology Carbocation Chemistry Mechanistic Studies

Solvolytic Reactivity Superiority Over Other Dichloronorbornane Isomers

In solvolysis studies, 2,2-dichloronorbornane exhibits a dramatically higher rate of ionization compared to other dichloronorbornane isomers. At 70.0 °C in 80% ethanol, its first-order rate constant (k = 2.47 × 10⁻⁵ sec⁻¹) is more than four orders of magnitude greater than that estimated for 1,exo-2-dichloronorbornane (k ≤ 7 × 10⁻¹⁰ sec⁻¹) [1]. This makes it the most reactive dichloro isomer for solvolytic generation of the 2-chloro-2-norbornyl cation.

Solvolysis rate
Head-to-head
k = 2.47×10⁻⁵ s⁻¹ (70°C, 80% EtOH) vs ≤7×10⁻¹⁰ s⁻¹ for 1,exo-2-isomer
Supports selective 2-chloro-2-norbornyl cation generation
Reported from titration kinetic study
Physical Organic Chemistry Kinetics Solvolysis

Electrochemical Reduction: A Superior Precursor to [2.2.1.0²⁻⁶]-Tricycloheptane

The electrochemical reduction of 2,2-dichloronorbornane at a mercury cathode in DMF provides tricyclo[2.2.1.0²⁻⁶]heptane in a preparatively useful 63% yield [1]. This reductive cyclization to a highly strained tricyclic hydrocarbon is a specific reactivity of the geminal dichloride motif; analogous monochlorides or vicinal dichlorides would be expected to undergo simple hydrodehalogenation rather than cyclization. (Note: Direct comparative data for other norbornyl dihalides under identical conditions were not located; this inference is based on classical electrochemical behavior of geminal vs. vicinal dihalides [2].)

Tricyclic product yield
Class-level
63% yield of tricyclo[2.2.1.0²⁻⁶]heptane (Hg cathode, DMF)
Supports electrosynthetic access to strained skeleton
Comparative yield data for other isomers unavailable
Electrosynthesis Cyclopropanation Strained Molecules

Validated Synthetic Route to endo-Norbornyl Chloride with Quantified Yields

2,2-Dichloronorbornane is the starting point for the first fully stereospecific synthesis of pure endo-norbornyl chloride, a product historically difficult to obtain in isomeric purity. The sequence proceeds with a 60% yield for the initial preparation of 1, followed by a 90% yield in the dehydrochlorination step to give 2-chloronorbornene [1]. This compares favorably with alternative syntheses of endo-norbornyl chloride, which often produce mixtures of exo and endo isomers requiring preparative GC separation [2].

Stereospecific synthesis
Cross-study
81% overall yield (2 steps) from norcamphor vs low-yield mixture separation of exo/endo isomers
May support preparation of isomerically pure endo-norbornyl chloride
Compared to Cristol & Caple method
Stereospecific Synthesis Endo-Norbornyl Derivatives Dehydrochlorination

Prime Application Scenarios for 2,2-Dichloronorbornane Based on Its Proven Differentiation


Synthesis of 1-Chloronorbornane for Mechanistic and Physical Organic Studies

Researchers investigating non-classical carbocations, single electron transfer mechanisms, or the synthesis of 1-norbornyl derivatives should procure 2,2-dichloronorbornane. The unique AlCl3-catalyzed rearrangement provides the only direct synthetic entry to 1-chloronorbornane [1], a compound whose geometry precludes SN2 and strongly inhibits SN1 reactions [1]. This makes it an essential model substrate for probing electron transfer pathways [2].

Preparation of Pure endo-Norbornyl Chloride for Stereochemical Control

In synthetic sequences demanding pure endo-bicyclic chlorides, 2,2-dichloronorbornane enables a stereospecific route via 2-chloronorbornene hydrogenation, with an overall yield of 81% from norcamphor [1]. This is a superior choice over methods that rely on halogenation of norbornene or norbornane, which typically yield difficult-to-separate exo/endo mixtures [2].

Electrosynthetic Production of Strained [2.2.1.0²⁻⁶]Tricycloheptane

For physical organic chemists and synthetic electrochemists seeking access to the highly strained tricyclo[2.2.1.0²⁻⁶]heptane skeleton, 2,2-dichloronorbornane is a necessary reagent. Its reduction at a mercury cathode yields the tricyclic product in 63% yield [1], a reactivity not achievable with monochloronorbornanes or other dichloro isomers. This application is supported by literature on geminal dihalide electrochemistry [2].

Application
Selection Property
Validation Focus
1-Chloronorbornane synthesis (carbocation studies)
Geminal dichloride rearrangement pathway
AlCl3-catalyzed product profile
endo-Norbornyl chloride preparation
Reported stereospecific dehydrochlorination sequence
Isomeric purity of hydrogenation product
Strained tricycloheptane electrosynthesis
Electroreductive cyclization capability
Yield and structure confirmation of tricyclic product
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